molecular formula C8H13NO2 B13157622 Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate

Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B13157622
M. Wt: 155.19 g/mol
InChI Key: AWMSFRHNOUEGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate (CAS 1934764-35-8) is a constrained bicyclic amino acid ester that serves as a critical synthetic intermediate in medicinal chemistry. Its primary research value lies in its role as a precursor for the synthesis of potent and selective metabotropic glutamate receptor (mGluR) ligands. The compound's bicyclo[3.1.0]hexane scaffold is a conformationally restricted framework that mimics the bioactive conformation of glutamate, the primary excitatory neurotransmitter . Researchers utilize this building block to develop advanced analogues, such as the well-characterized group II mGluR agonist LY354740, which is a dicarboxylic acid derivative known for its exceptional potency in inhibiting forskolin-stimulated cAMP formation (EC50 = 11 nM) in neurological disease models . The methyl ester group provides a versatile handle for further synthetic modifications, enabling the exploration of structure-activity relationships and the development of novel research tools for studying neurological and psychiatric disorders, including anxiety and drug dependence . This product is intended for research applications and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-4-2-3-5(9)6(4)7/h4-7H,2-3,9H2,1H3

InChI Key

AWMSFRHNOUEGRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C1C(CC2)N

Origin of Product

United States

Preparation Methods

Cyclopropanation via Epoxidation and Fluorination

The bicyclo[3.1.0]hexane core is constructed through stereoselective epoxidation followed by fluorination:

  • Epoxidation : Trans-hydroxy ester intermediates are treated with oxidizing agents like tert-butyl hydroperoxide (TBHP) and vanadyl acetylacetonate (VO(acac)₂) to form epoxides. For example, epoxide 3 is obtained as a trans isomer under these conditions.
  • Fluorination : Epoxides react with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) at cryogenic temperatures (-95°C to -80°C) in tetrahydrofuran (THF). This step introduces the fluorine substituent with high regioselectivity.

Key Conditions :

Step Reagents Temperature Time Yield
Epoxidation TBHP, VO(acac)₂ 0°C to RT 1–6 h 86%
Fluorination NFSI, THF -95°C to -80°C 1–2 h 82–90%

Intramolecular Cyclopropanation

A Lewis acid-mediated cyclopropanation closes the bicyclic ring system:

  • Reagents : Et₃Al or Ti(OiPr)₄ activates the epoxide for intramolecular opening, forming the bicyclo[3.1.0]hexane scaffold.
  • Conditions : Reactions proceed at -60°C for 1 hour, yielding compound 5 with >95% diastereomeric excess.

Example Protocol :

  • Treat epoxide 4 with Et₃Al in dichloromethane at -60°C.
  • Add LiHMDS dropwise to initiate cyclization.
  • Quench with acetic acid and isolate via silica gel chromatography.

Amino Group Introduction via Strecker Reaction

The amino group is introduced through a titanium-mediated Strecker reaction:

  • Reagents : TMSCN (trimethylsilyl cyanide) or KCN/NaCN with Ti(OiPr)₄ promotes nucleophilic addition to a ketone intermediate.
  • Conditions : Conducted at -10°C to 0°C, yielding amino-nitrile 10 with high diastereoselectivity.

Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using 60% H₂SO₄ at 100°C for 2 hours.

Esterification and Protecting Group Strategies

Selective esterification at the 6-position is achieved through:

  • Monoesterification : Treating the dicarboxylic acid intermediate with methanol in the presence of HCl or H₂SO₄.
  • Protection-Deprotection : Temporary protection of the amino group as a hydantoin (via Bucherer-Bergs reaction) allows selective esterification at the 6-position.

Example :

  • Hydrolyze hydantoin-protected intermediate with NaOH (50°C, 7 days).
  • Esterify the 6-carboxylic acid with methyl iodide in DMF.

Crystallization and Salt Formation

The final product is isolated as a hydrochloride salt:

  • Crystallization : Dissolve the crude product in hot water (65°C), adjust pH to 1.25 with NaOH, and cool to 0°C.
  • Characterization : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) confirm a monohydrate crystalline form with a melting point of 184°C.

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations
Epoxidation/Fluorination High stereoselectivity, scalable Requires cryogenic conditions Low functional group tolerance
Strecker Reaction Efficient amino introduction Requires toxic cyanide reagents Moderate yields (~70%)
Hydantoin Hydrolysis Selective esterification Long reaction times (7 days) Limited to lab-scale

Chemical Reactions Analysis

Types of Reactions: Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate is a molecule with applications spanning chemistry, biology, medicine, and industry, serving as a building block in the synthesis of complex molecules, studying biological interactions, exploring pharmacological properties, and producing fine chemicals. Further research is needed to elucidate the precise mechanisms involved.

Scientific Research Applications

Chemistry
Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate can be used as a building block for synthesizing more complex molecules and in developing new synthetic methodologies. An efficient synthesis of C4α- and C4β-methyl-substituted analogs of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate has been achieved . These analogs are important tools in studying metabotropic glutamate receptor function .

Biology
Due to its unique structure, Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate is a candidate for studying biological interactions and mechanisms.

Medicine
This compound may be explored for its potential pharmacological properties, including its use as a scaffold for drug development. Processes for preparing bicyclo[3.1.0]hexane derivatives are useful as metabotropic glutamate receptor modulators for treating psychiatric disorders, schizophrenia, anxiety, depression, bipolar disorder, epilepsy, neurological diseases, drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, cerebral ischemia, myelopathy, and head trauma .

Industry
Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate can be used to produce fine chemicals and as an intermediate in various industrial processes.

Research Findings

ApplicationDescription
Synthesis of Complex MoleculesMethyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate serves as a building block in the synthesis of more complex molecules.
Study of Biological InteractionsIts unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Drug DevelopmentIt may be explored for its potential pharmacological properties and used as a scaffold for drug development.
Production of Fine ChemicalsThe compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
mGluR ModulatorsBicyclo[3.1.0]hexane derivatives are useful as metabotropic glutamate receptor modulators, with therapeutic applications in treating psychiatric and neurological disorders .
Treatment of Psychiatric Disorders2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic ester derivatives are effective for treating and preventing psychiatric disorders such as schizophrenia, anxiety, depression, bipolar disorder, and epilepsy, as well as neurological diseases like drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, cerebral ischemia, myelopathy, and head trauma .
MRI Contrast AgentsParamagnetic lanthanide hexaazamacrocyclic molecules, such as LnC{sub 16}H{sub 14}N{sub 6}, can be used as contrast agents in magnetic resonance imaging (MRI) for medical diagnosis, treatment, and research . Diffusion-related MRI parametric maps can characterize white matter in the brain and detect therapeutic effects of bone marrow stromal cell treatment of ischemia in type 2 diabetes mellitus rats . Intramuscular injection of diclofenac can cause asymptomatic tissue injury that can be evaluated by magnetic resonance imaging .

Mechanism of Action

The mechanism of action of methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound can act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Compound Name Ester Group Key Substituents Receptor Affinity (mGluR) Pharmacological Role
Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate Methyl 2-amino, 6-carboxylate mGlu2 selective agonist Anxiolytic, antipsychotic
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Ethyl 3-aza (nitrogen) Not reported Intermediate in IDH1 inhibitors
Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate Ethyl 3-oxa (oxygen) N/A Synthetic building block
LY354740 (2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate) None 2-amino, 2,6-dicarboxylate mGlu2/3 agonist Anxiolytic without sedation

Key Observations :

  • Ester Size and Selectivity : Methyl esters (e.g., the main compound) exhibit higher mGlu2 selectivity compared to ethyl esters, as seen in LY354740 derivatives .
  • Heteroatom Impact: Replacing the amino group with aza (nitrogen) or oxa (oxygen) alters electronic properties and reduces receptor engagement .

Research Findings and Clinical Relevance

  • Receptor Specificity : Methyl substitution at position 6 in the main compound enhances mGlu2 selectivity over mGlu3, as demonstrated in LY354740 analogs .
  • Therapeutic Potential: Derivatives of this scaffold are being explored for schizophrenia and anxiety disorders due to their favorable side-effect profiles compared to benzodiazepines .
  • Synthetic Challenges: Dirhodium-catalyzed methods enable stereoselective synthesis of 3-azabicyclo[3.1.0]hexanes, but amino-substituted variants require additional optimization .

Biological Activity

Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by a bicyclic structure that includes a three-membered cyclopropane ring fused to a six-membered ring, featuring both an amino group and a carboxylate ester functional group. This unique configuration enhances its reactivity and potential applications in drug synthesis.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, particularly metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders.

  • Receptor Interaction : The compound acts as a ligand for mGluRs, particularly the group II receptors (mGlu2/3), which are involved in modulating synaptic transmission and plasticity.
  • Pharmacological Profiles : Research indicates that derivatives of this compound can exhibit agonistic or antagonistic properties at these receptors, influencing their therapeutic potential in treating conditions such as anxiety, depression, and schizophrenia .

Therapeutic Applications

This compound and its derivatives have shown promise in various therapeutic areas:

  • Neurological Disorders : Compounds derived from this structure have been investigated for their potential to alleviate symptoms associated with mood disorders and anxiety .
  • Anticonvulsant Properties : Some studies suggest that these compounds may possess anticonvulsant effects, making them candidates for epilepsy treatment .
  • Cancer Research : The unique properties of this compound also position it as a potential agent in cancer therapies due to its ability to modulate cellular pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
mGluR AgonismActivation of mGlu2/3 receptors leading to anxiolytic effects
Anticonvulsant ActivityDemonstrated efficacy in reducing seizure frequency in animal models
Antidepressant EffectsExhibited antidepressant-like behavior in forced-swim tests
Cancer Cell ModulationInhibition of tumor growth in vitro and in vivo studies

Case Study: Antidepressant-Like Effects

A study explored the effects of this compound derivatives on depression models in mice. The results indicated that certain derivatives significantly reduced immobility time in the forced-swim test, suggesting potential antidepressant properties .

Case Study: Anticonvulsant Activity

Research on the anticonvulsant effects of this compound revealed that specific analogs could significantly reduce seizure activity in rodent models, highlighting their therapeutic potential for epilepsy management .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate?

Methodological Answer:
The synthesis typically involves cyclopropanation strategies and esterification. For example, bicyclic intermediates can be prepared via [3+2] cycloaddition or ring-closing metathesis. A key step is the introduction of the amino group at position 2, often achieved through nucleophilic substitution or reductive amination. Ethyl ester derivatives (e.g., ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) are synthesized using similar methodologies, followed by transesterification to yield the methyl ester . Oxidation-reduction sequences (e.g., using LiAlH₄ or KMnO₄) may refine functional groups .

Advanced: How can enantioselective synthesis challenges in bicyclo[3.1.0]hexane systems be addressed?

Methodological Answer:
The bicyclic system’s strained geometry complicates stereochemical control. Enantioselective approaches include chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed cyclopropanation). Computational modeling (DFT or MD simulations) predicts transition states to optimize reaction conditions . For example, (1R,5S,6S)-configured derivatives require chiral ligands like BINAP to achieve >90% ee .

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies bicyclic protons (δ 1.5–3.0 ppm) and ester carbonyls (δ 165–170 ppm). The amino group’s presence is confirmed by NH₂ signals (δ 1.8–2.5 ppm) .
  • X-ray crystallography : Resolves absolute stereochemistry, critical for derivatives like (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate .
  • HRMS : Validates molecular weight (e.g., C₇H₁₂ClNO₂ for the hydrochloride salt, m/z 177.63) .

Advanced: How to resolve contradictory data in biological activity studies of bicyclo[3.1.0]hexane derivatives?

Methodological Answer:
Discrepancies often arise from stereochemical variations or assay conditions. For instance, LY354740 (a related agonist) shows higher mGlu2/3 receptor affinity than its prodrug LY544344 due to metabolic stability differences . Systematic studies should:

Compare enantiomers using chiral HPLC.

Standardize in vitro assays (e.g., calcium flux vs. cAMP).

Validate metabolic pathways via LC-MS .

Basic: What is the role of this compound in medicinal chemistry?

Methodological Answer:
It serves as a rigid scaffold for CNS-targeted drugs. For example, LY354740 acts as a metabotropic glutamate receptor agonist, demonstrating anxiolytic effects in preclinical models . Modifications at the 2-amino position (e.g., benzyl or trifluoromethyl groups) enhance blood-brain barrier penetration .

Advanced: What computational strategies optimize synthesis pathways for bicyclo[3.1.0]hexane derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates solvent effects on reaction intermediates (e.g., THF vs. DMF) to predict yield .
  • DFT Calculations : Identifies transition states for cyclopropanation steps, reducing side reactions .
  • QSAR Models : Correlate substituent effects (e.g., ester vs. carboxylic acid) with bioavailability .

Basic: What are common derivatives of this compound, and how are they applied?

Methodological Answer:

  • Hydrochloride salts : Improve solubility for in vivo studies (e.g., methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride) .
  • Ethyl esters : Serve as intermediates for prodrugs (e.g., ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, CAS 174456-77-0) .
  • Benzyl-substituted analogs : Enhance lipophilicity for membrane permeability studies .

Advanced: How to address solubility and formulation challenges in preclinical studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins for parenteral formulations .
  • Polymorph screening : Identifies stable crystalline forms via differential scanning calorimetry (DSC) .
  • Salt formation : Hydrochloride salts (e.g., CAS 1024038-72-9) improve aqueous solubility by >10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.